molecular formula C20H18N6OS B6511851 3,4-dimethyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 932350-17-9

3,4-dimethyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B6511851
CAS RN: 932350-17-9
M. Wt: 390.5 g/mol
InChI Key: KMGYXADKQXYTKV-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar triazole derivatives has been reported in the literature . For instance, 1,2,4-triazole derivatives have been synthesized, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring. The IR absorption spectra of some derivatives showed signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed singlet peaks assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a product in 72% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be inferred from their molecular structure. For instance, the presence of a triazole ring and C=O groups can be confirmed by IR and 1H-NMR spectroscopy .

Mechanism of Action

Triazole compounds are known for their wide range of biological activities. They can bind in the biological system with a variety of enzymes and receptors . For instance, some compounds have been found to inhibit aminoacyl-tRNA synthetases .

Safety and Hazards

The safety and hazards of triazole compounds depend on their specific structures and biological activities. Some triazole derivatives have shown cytotoxic effects . Therefore, proper safety measures should be taken when handling these compounds.

properties

IUPAC Name

3,4-dimethyl-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-12-9-10-15(11-13(12)2)19(27)22-20-21-18(24-28-20)17-14(3)26(25-23-17)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYXADKQXYTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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